Linaclotide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Linaclotide is a synthetic peptide composed of fourteen amino acids. It is primarily used to treat irritable bowel syndrome with constipation and chronic idiopathic constipation. This compound functions as an agonist of guanylate cyclase-C, a receptor found on the surface of intestinal epithelial cells . This compound was approved by the United States Food and Drug Administration in 2012 and has since been used extensively in clinical settings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Linaclotide is synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis of this compound includes the formation of three disulfide bonds, which are crucial for its biological activity .

-

Solid-Phase Synthesis:

- The synthesis begins with the attachment of the first amino acid to a solid resin.

- Subsequent amino acids are added one by one, with each addition followed by deprotection and washing steps.

- The peptide chain is elongated until the full sequence is assembled.

-

Formation of Disulfide Bonds:

- The first disulfide bond is formed through solid-phase oxidation.

- The second disulfide bond is formed through liquid-phase oxidation.

- The third disulfide bond is formed by deprotecting methyl-protected cysteine and oxidatively coupling the disulfide bond .

Industrial Production Methods: The industrial production of this compound involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Method 1: Solid-Phase Oxidation Followed by Liquid-Phase Oxidation

-

Step 1 : Solid-phase synthesis of the linear peptide using Fmoc chemistry. Cysteine residues are protected with 4-methoxytrityl (Mmt), diphenylmethyl (Dpm), and 2-nitrobenzyl (O-NBn) groups .

-

Step 2 : Selective removal of Mmt groups (2% TFA/DCM) and oxidation with iodine to form the first disulfide bond (Cys¹–Cys⁶) .

-

Step 3 : Cleavage from the resin, followed by Dpm deprotection (95% TFA) and liquid-phase oxidation to form the second disulfide bond (Cys²–Cys¹⁰) .

-

Step 4 : UV light-mediated deprotection of O-NBn groups and oxidative coupling to form the third disulfide bond (Cys⁵–Cys¹³) .

Method 2: Oxidative Folding

-

Conditions : 100 mM NaH₂PO₄, 2 M guanidine hydrochloride, pH 7.0 .

-

Process : Dissolved peptide (~200 µM) is stirred for 24 h, yielding one predominant disulfide isomer . For diselenide analogs, folding in 0.1 M ammonium bicarbonate (pH 8.2) accelerates bond formation .

Degradation Pathways

This compound undergoes rapid degradation in the gastrointestinal (GI) tract:

-

Reduction of Disulfide Bonds :

-

Proteolytic Cleavage :

Stability-Modified Analogues

To enhance GI stability, strategic modifications were tested:

-

Key Insight : C-terminal amidation or D-amino acid substitution improves stability without significant loss of potency .

Mechanistic Studies on GC-C Activation

This compound’s activity depends on its three β-turn structure stabilized by disulfide bonds :

-

Critical Residues :

Oxidative Folding Conditions

Optimal folding conditions vary by disulfide arrangement:

| Peptide Variant | Folding Buffer | Time | Major Product Purity |

|---|---|---|---|

| This compound | 100 mM NaH₂PO₄, 2 M Gdn·HCl, pH 7 | 24 h | >95% |

| [Sec¹,⁶; d-Tyr¹⁴]-Linaclotide | 0.1 M NH₄HCO₃, pH 8.2 | 6 h | >95% |

Metabolic Fate

Wissenschaftliche Forschungsanwendungen

Irritable Bowel Syndrome with Constipation (IBS-C)

Linaclotide has been specifically approved for the treatment of IBS-C in both adults and pediatric populations. The following table summarizes key clinical trials demonstrating its efficacy in IBS-C:

These studies consistently demonstrate that this compound significantly improves abdominal pain, stool frequency, and overall quality of life for patients suffering from IBS-C.

Chronic Idiopathic Constipation

This compound is also indicated for chronic idiopathic constipation, with studies showing rapid onset of action and sustained symptom relief:

- A Phase 2b study indicated significant improvements in abdominal discomfort and stool consistency over a treatment period of four weeks .

- In a comprehensive analysis involving over 2,000 patients, this compound demonstrated sustained improvement across multiple gastrointestinal symptoms, including bloating and straining .

Safety Profile

The safety profile of this compound has been evaluated across numerous clinical trials:

- Adverse events were generally similar between this compound and placebo groups; however, diarrhea was notably more frequent among this compound-treated patients (4.5% vs. 0.2% in placebo) .

- The incidence of serious adverse events was low, indicating that this compound is well-tolerated among most patients.

Case Studies and Real-World Evidence

Several case studies have further illustrated the effectiveness of this compound in clinical practice:

- A case series involving patients with refractory IBS-C reported substantial symptom relief after initiating this compound therapy, with many patients experiencing significant reductions in abdominal pain within the first week .

- Another study focused on long-term outcomes demonstrated that patients maintained improvements in bowel habits and abdominal symptoms over extended periods of treatment .

Wirkmechanismus

Linaclotide exerts its effects by binding to guanylate cyclase-C receptors on the luminal surface of intestinal epithelial cells. This binding increases the production of cyclic guanosine monophosphate, which in turn stimulates the secretion of chloride and bicarbonate ions into the intestinal lumen. This process increases the secretion of water into the lumen, improving bowel movements and alleviating constipation .

Vergleich Mit ähnlichen Verbindungen

Linaclotide is unique among guanylate cyclase-C agonists due to its specific amino acid sequence and disulfide bond configuration. Similar compounds include:

This compound’s unique structure and mechanism of action make it particularly effective in treating gastrointestinal disorders with minimal systemic absorption .

Biologische Aktivität

Linaclotide is a minimally absorbed guanylate cyclase-C (GC-C) agonist primarily used in the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). Its biological activity is characterized by its mechanism of action, pharmacological effects, and clinical efficacy, which have been extensively studied in both preclinical and clinical settings.

This compound exerts its effects by binding to the GC-C receptor located on the apical surface of intestinal epithelial cells. This interaction leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological responses:

- Increased Fluid Secretion : cGMP stimulates chloride and bicarbonate secretion into the intestinal lumen, resulting in increased luminal fluid and stool liquidity.

- Enhanced Intestinal Transit : The increase in fluid content accelerates intestinal transit, thereby alleviating constipation.

- Reduction of Visceral Hypersensitivity : this compound has been shown to decrease visceral hypersensitivity, which is often associated with IBS symptoms .

Pharmacological Effects

The pharmacological profile of this compound includes significant improvements in bowel movements and abdominal pain relief. Clinical trials have established its efficacy in treating IBS-C and CIC:

- Efficacy in IBS-C : A phase 3 trial demonstrated that this compound significantly improved abdominal pain and bowel symptoms compared to placebo. Specifically, 33.6% of this compound-treated patients met the FDA's primary endpoint for symptom improvement compared to 21.0% in the placebo group (P < 0.0001) .

- Efficacy in CIC : In another trial, this compound was effective in increasing the frequency of complete spontaneous bowel movements (CSBMs), with patients reporting significant improvements over 12 weeks .

Table 1: Summary of Key Clinical Trials Involving this compound

| Study Type | Population Size | Treatment Duration | Primary Endpoint | Results |

|---|---|---|---|---|

| Phase 3 IBS-C Trial | 800 patients | 12 weeks | Abdominal pain and CSBM improvement | 33.6% vs. 21.0% (P < 0.0001) |

| Phase 3 CIC Trial | 1,275 patients | 12 weeks | Increase in CSBMs | Significant increase in CSBMs vs. placebo |

| Phase 3 IBS-C Trial | 1,605 patients | 26 weeks | Abdominal pain relief | Improved responders vs. placebo (P < 0.001) |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound through various methodologies:

- In Vitro Studies : Research using human T84 intestinal epithelial cells showed that this compound activates GC-C leading to cGMP accumulation at concentrations as low as 3.7 nM, demonstrating its potency compared to other peptide hormones like guanylin .

- Animal Models : In rodent models, this compound administration resulted in enhanced fluid secretion and reduced pain sensitivity, confirming its role in modulating gastrointestinal function .

- Patient Outcomes : A comprehensive analysis of patient-reported outcomes indicated that this compound not only improved bowel habits but also significantly alleviated abdominal discomfort associated with IBS-C .

Eigenschaften

CAS-Nummer |

851199-59-2 |

|---|---|

Molekularformel |

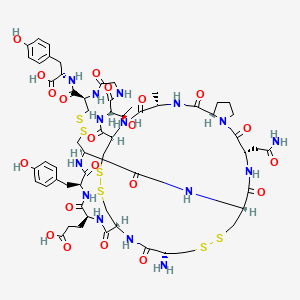

C59H79N15O21S6 |

Molekulargewicht |

1526.8 g/mol |

IUPAC-Name |

2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C59H79N15O21S6/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95) |

InChI-Schlüssel |

KXGCNMMJRFDFNR-UHFFFAOYSA-N |

SMILES |

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O |

Isomerische SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)C(NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O |

Kanonische SMILES |

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O |

Aussehen |

Solid powder |

Siedepunkt |

2045.0±65.0 °C(Predicted) |

Color/Form |

White to off-white powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Slightly soluble Slightly soluble in water Slightly soluble in aqueous sodium chloride |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

MM-416775; MM 416775; MM416775; MD-1100 acetate; Linaclotide; Linaclotide acetate; Linzess; Constela |

Herkunft des Produkts |

United States |

Q1: What is linaclotide's mechanism of action?

A1: this compound is a potent and selective agonist of guanylate cyclase-C (GC-C), a receptor located on the luminal membrane of intestinal epithelial cells. [, , ] Upon binding to GC-C, this compound stimulates the intracellular conversion of guanosine 5'-triphosphate to cyclic guanosine monophosphate (cGMP). []

Q2: How does increased cGMP affect intestinal function?

A2: Elevated cGMP levels stimulate chloride and bicarbonate secretion into the intestinal lumen while inhibiting sodium absorption. [, ] This process increases fluid secretion into the lumen, softening stool and accelerating gastrointestinal transit, ultimately improving defecation. [, , ]

Q3: Does this compound have any effect on pain perception in IBS-C?

A3: Yes, this compound has been shown to reduce visceral hypersensitivity, a key component of abdominal pain in IBS-C. [, , ] Studies suggest that cGMP released from epithelial cells, following this compound stimulation, acts on colonic nociceptors to reduce pain signaling. []

Q4: What is the chemical structure of this compound?

A4: this compound is a 14-amino acid peptide with three disulfide bonds. Its sequence is CCEYCCNPACTGCY, where C represents cysteine, E represents glutamic acid, Y represents tyrosine, N represents asparagine, P represents proline, A represents alanine, T represents threonine, and G represents glycine. [, , ]

Q5: Does this compound have any active metabolites?

A5: Yes, this compound is metabolized in the small intestine to MM-419447, a 13-amino acid peptide lacking the C-terminal tyrosine. [, ] This metabolite retains high affinity for GC-C and contributes significantly to this compound's pharmacologic effects. [, ]

Q6: What are the approved indications for this compound?

A6: this compound is approved for the treatment of adults with chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). [, , ] Different doses are recommended for each indication. [, ]

Q7: What is the evidence for this compound's efficacy in CIC and IBS-C?

A7: Numerous Phase 2 and Phase 3 clinical trials have demonstrated this compound's efficacy in improving bowel habits and reducing abdominal symptoms in patients with CIC and IBS-C. [, , , , , , , ] These trials showed significant improvements in spontaneous bowel movements, stool consistency, straining, abdominal pain, discomfort, and bloating compared to placebo. [, , , , , , , ]

Q8: How does this compound's efficacy compare to other constipation treatments?

A8: While direct comparison trials are limited, real-world data and indirect comparisons suggest that this compound offers comparable or potentially superior efficacy to other treatment options like lubiprostone. [, , , ]

Q9: Is this compound effective for abdominal bloating?

A10: Yes, clinical trials have shown that this compound significantly reduces abdominal bloating in patients with CIC and IBS-C compared to placebo. [, ] This effect is particularly relevant because bloating is a common and bothersome symptom often poorly addressed by other treatments. []

Q10: What is the safety profile of this compound?

A11: this compound is generally well tolerated, with most adverse events being mild to moderate in severity. [, , , ] The most common adverse event reported is diarrhea, which is usually manageable and rarely leads to treatment discontinuation. [, , , , , ]

Q11: Are there specific patient populations for whom this compound is not recommended?

A13: this compound is contraindicated in patients with known mechanical bowel obstruction. [] While generally safe and effective in elderly patients, careful monitoring is recommended due to potential age-related changes in drug metabolism and excretion. []

Q12: Are there ongoing research efforts to explore this compound for other gastrointestinal disorders?

A14: Yes, research is investigating this compound's potential in treating other gastrointestinal conditions, including opioid-induced constipation and functional dyspepsia. [] Preliminary findings suggest potential benefits, but further research is needed to confirm its efficacy and safety in these patient populations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.